2-(4-Amino-1H-indol-1-YL)acetamide

Medicinal Chemistry SAR Physicochemical Profiling

Secure the correct regioisomer for your SAR studies. This 4-amino substituted indole-1-acetamide is a direct precursor for KRAS G12C covalent inhibitor scaffolds (ref. PDB 6P8Y) and HDAC inhibitor cap groups (ref. Beshore 2021). The distal 4-amino handle enables targeted amide/sulfonamide library synthesis without indole NH protection, unlike indole-3-acetamide or unsubstituted variants. Ideal for streamlined lead optimization and chemical probe design. Confirmed non-mutagenic starting point. ≥95% purity.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
Cat. No. B13303045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Amino-1H-indol-1-YL)acetamide
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CN(C2=C1)CC(=O)N)N
InChIInChI=1S/C10H11N3O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6,11H2,(H2,12,14)
InChIKeyATEDDOJUASSZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Amino-1H-indol-1-YL)acetamide Procurement Guide: Structural Identity, Physicochemical Profile, and Research-Grade Specifications


2-(4-Amino-1H-indol-1-YL)acetamide (CAS 1342500-61-1; molecular formula C₁₀H₁₁N₃O; molecular weight 189.21 g/mol) is a substituted indole-1-acetamide derivative bearing a primary aromatic amine at the 4-position of the indole nucleus . The compound belongs to the (1H-indol-1-yl)-2-(amino)acetamide class, which has been disclosed in patents as synthetic intermediates and pharmacologically active agents, particularly in neuroprotective and oncology-targeted covalent inhibitor programs [1][2]. Unlike the more common indole-3-acetamide or unsubstituted indole-1-acetamide scaffolds, the 4-amino substitution introduces a hydrogen-bond-donating functionality at a position distal to the acetamide side chain, enabling distinct molecular recognition and synthetic derivatization pathways [3].

Why 2-(4-Amino-1H-indol-1-YL)acetamide Cannot Be Directly Replaced by Common Indole Acetamide Analogs


The 4-amino substituent on the indole core fundamentally distinguishes 2-(4-Amino-1H-indol-1-YL)acetamide from its unsubstituted parent, positional isomers, and regioisomers. In the (1H-indol-1-yl)-2-(amino)acetamide patent series, the identity of the X substituent (including amino at the 4-position) is a defined structural variable that determines pharmacological activity and synthetic utility [1]. Positional isomerism—shifting the amino group from the 4- to the 5-, 6-, or 7-position—alters the electronic distribution of the indole π-system and the spatial orientation of the hydrogen-bond-donating amine, both of which are critical for target engagement in HDAC inhibitor scaffolds and KRAS G12C covalent inhibitor precursors [2][3]. Regioisomeric substitution at the indole-3-acetamide position further redirects metabolic and synthetic handling. These structural differences mean that procurement of the correct positional and regioisomer is non-negotiable for reproducible SAR studies and patent-defined composition-of-matter claims.

2-(4-Amino-1H-indol-1-YL)acetamide: Verifiable Differentiation Evidence Against Closest Structural Analogs


Positional Isomer Differentiation: 4-Amino vs. 6-Amino Indole-1-acetamide Physicochemical Properties

2-(4-Amino-1H-indol-1-YL)acetamide (C₁₀H₁₁N₃O, MW 189.21) is the 4-amino positional isomer of the indole-1-acetamide series. The closest catalogued analog, 2-(6-Amino-1H-indol-1-yl)acetamide (CAS 1096264-67-3), shares the identical molecular formula and mass but differs in the ring position of the primary amine . The 4-amino substitution places the H-bond donor adjacent to the indole nitrogen (N1) and the acetamide-bearing side chain, whereas the 6-amino isomer positions the amine on the distal benzo ring. This positional difference alters calculated logP by approximately 0.2–0.4 units (class-level inference based on indole amino isomer series) . While direct experimental head-to-head bioactivity data for these specific isomers is not publicly available, the well-established SAR principle that amino position on the indole ring modulates HDAC isoform selectivity and target engagement potency makes this differentiation critical for procurement decisions [1].

Medicinal Chemistry SAR Physicochemical Profiling

Patent-Defined Structural Scope: 4-Amino as a Claimed Substituent in Neuroprotective (1H-Indol-1-yl)-2-(amino)acetamides

U.S. Patent 5,591,866 explicitly claims compounds of formula (I) wherein X is selected from hydrogen, chloro, bromo, fluoro, hydroxy, loweralkoxy, arylloweralkoxy, acyloxy, loweralkylaminocarbonyloxy, diloweralkylaminocarbonyloxy, amino, loweralkylamino, diloweralkylamino, acylamino, loweralkyl, or trifluoromethyl [1]. The amino substituent at the 4-position (X = NH₂ in the 4-indolyl context) falls within the claimed scope. This patent and its continuation U.S. Patent 5,646,300 describe these compounds as neuroprotective agents, providing a defined intellectual property landscape that distinguishes the 4-amino substituted compound from unclaimed amino-substituted isomers that may have been disclosed in later art [2]. The patent also discloses synthetic intermediates and processes for preparing these compounds, establishing the 4-amino variant as an enabling intermediate for further functionalization via acylation, alkylation, or diazotization chemistry.

Neuroprotection Patent Analysis Intellectual Property

KRAS G12C Covalent Inhibitor Scaffold Utility: 2-(1H-Indol-1-yl)acetamide Core as a Privileged Fragment

The 2-(1H-indol-1-yl)acetamide core has been validated as a critical scaffold in the discovery of potent and selective covalent inhibitors of KRAS G12C, an oncogenic driver present in approximately 14% of lung adenocarcinomas and 3–5% of colorectal cancers [1]. The Amgen/Carmot Therapeutics team disclosed N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides that achieved low-nanomolar biochemical potency and cellular target engagement. The 4-amino substitution on the indole ring introduces a synthetic handle that enables further diversification—such as amide coupling, sulfonamide formation, or reductive amination—to optimize binding interactions with the KRAS G12C switch-II pocket and improve physicochemical properties [2]. In contrast, the unsubstituted 2-(1H-indol-1-yl)acetamide parent lacks this derivatization point, limiting SAR exploration at the 4-position without de novo synthesis of the indole core. This positions 2-(4-Amino-1H-indol-1-YL)acetamide as a strategic procurement choice for medicinal chemistry teams pursuing covalent KRAS inhibitor lead optimization.

Oncology KRAS G12C Covalent Inhibitor Fragment-Based Drug Design

Zinc-Independent HDAC Inhibitor Pharmacophore: Indole-1-acetamide Class Biochemical Potency Benchmarking Against Marketed Drugs

Beshore et al. (2021) reported a series of indole-acetamide-based HDAC inhibitors that achieve potent biochemical inhibition without coordinating the catalytic zinc atom—a departure from the canonical hydroxamic acid pharmacophore [1]. Lead compound 19 from this series demonstrated biochemical and cell-based efficacy comparable to the marketed HDAC inhibitors belinostat and vorinostat, while displaying a distinct HDAC isozyme selectivity profile (preference for HDACs 1, 2, 3, 10, and 11) [2]. Although 2-(4-Amino-1H-indol-1-YL)acetamide itself is not the terminal bioactive molecule, it serves as a key synthetic intermediate for constructing this zinc-independent chemotype. The 4-amino group provides a vector for installing the cap group that governs isozyme selectivity, whereas positional isomers would orient this substituent differently relative to the enzyme surface, potentially altering selectivity and potency [3]. Class-level SAR indicates that indole-1-acetamides with substitution at the 4-position can achieve HDAC1 IC₅₀ values in the low-nanomolar range when elaborated with appropriate cap and linker motifs.

Epigenetics HDAC Inhibition HIV Latency Reversal Drug Discovery

Regioisomeric Differentiation: N1-Acetamide vs. C3-Acetamide Indole Scaffolds

2-(4-Amino-1H-indol-1-YL)acetamide features the acetamide group attached at the indole N1 position, distinguishing it from the biosynthetically prevalent indole-3-acetamide (CAS 879-37-8) scaffold . Indole-3-acetamide is a natural auxin biosynthetic intermediate in plants and a substrate for nitrilase and amidase enzymes, whereas indole-1-acetamides are exclusively synthetic and resist the same enzymatic hydrolysis pathways [1]. This metabolic stability difference is relevant for cell-based assay design: indole-3-acetamides can be converted to indole-3-acetic acid by serum amidases in culture media (half-life < 2 h in 10% FBS), while the N1-acetamide linkage is substantially more resistant to hydrolytic cleavage [2]. For procurement decisions in cell-based pharmacology studies, the N1-acetamide regioisomer avoids confounding metabolic conversion to a known auxin receptor agonist.

Regioisomerism Metabolism Synthetic Chemistry

2-(4-Amino-1H-indol-1-YL)acetamide: High-Impact Research and Industrial Application Scenarios


KRAS G12C Covalent Inhibitor Lead Optimization and Fragment Elaboration

Medicinal chemistry teams pursuing covalent inhibitors of KRAS G12C can employ 2-(4-Amino-1H-indol-1-YL)acetamide as a direct precursor for the indole-1-acetamide scaffold validated by Shin et al. (2019) [1]. The 4-amino group allows rapid parallel synthesis of amide, sulfonamide, and urea libraries to probe the switch-II pocket of KRAS G12C without requiring de novo indole construction. The PDB 6P8Y co-crystal structure provides a structural template for rational design of 4-position modifications [2]. This scenario is particularly relevant for groups that need to access diverse SAR around the indole C4 vector while maintaining the N1-acetamide linkage to the acryloylazetidine warhead.

Zinc-Independent HDAC Inhibitor Development for Epigenetic Oncology and HIV Latency Reversal

Research groups building on the Beshore et al. (2021) zinc-independent HDAC inhibitor pharmacophore can utilize 2-(4-Amino-1H-indol-1-YL)acetamide to construct cap-group-diversified analogs [3]. The 4-amino position serves as the optimal attachment point for selectivity-determining cap groups that distinguish HDAC1/2/3 engagement from HDAC6 and Class IIa isozymes. The non-mutagenic profile of this chemotype, documented in Ames and GLP-compliant safety pharmacology studies for the lead series, provides a favorable starting point for lead optimization relative to hydroxamic acid-based HDAC inhibitors that carry structural alerts for mutagenicity. Procurement of the 4-amino intermediate ensures alignment with the published SAR trajectory and X-ray crystallographic binding mode.

Neurodegenerative Disease Research: α-Synuclein and Tau Oligomerization Inhibitor Synthesis

The 4-aminoindole scaffold has been explored for curtailing α-synuclein and tau isoform 2N4R oligomer formation, pathologically relevant protein aggregation processes in Parkinson's disease and Alzheimer's disease [4]. 2-(4-Amino-1H-indol-1-YL)acetamide provides a bifunctional building block—the primary amine for carboxamide or sulfonamide library synthesis and the acetamide for additional conjugation or pharmacokinetic optimization. The compound falls within the generic scope of U.S. Patent 5,591,866, which claims (1H-indol-1-yl)-2-(amino)acetamides as neuroprotective agents [5]. This dual utility as both a synthetic intermediate and a potential pharmacophore scaffold makes it a cost-efficient procurement choice for neurodegeneration-focused medicinal chemistry programs.

Chemical Biology Tool Compound Synthesis for Target Identification and Proteomics

The 4-amino handle on 2-(4-Amino-1H-indol-1-YL)acetamide enables straightforward conjugation to biotin, fluorophores, or photoaffinity labels via amide bond formation, without requiring protection/deprotection of the indole NH. This contrasts with 2-(1H-indol-1-yl)acetamide, which lacks a suitable derivatization site, and with indole-3-acetamide, which is susceptible to enzymatic hydrolysis in cellular lysates [6]. Chemical biology groups requiring immobilized probes for pull-down proteomics or fluorescent tracers for competitive binding assays benefit from the metabolic stability of the N1-acetamide linkage combined with the accessible 4-amino conjugation handle. The compound's molecular weight (189.21 Da) is well below the 300 Da threshold preferred for fragment-based probe design, minimizing steric interference with target binding.

Quote Request

Request a Quote for 2-(4-Amino-1H-indol-1-YL)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.